
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid is an organoboron compound with the molecular formula C8H10BNO2. It is a yellow solid at room temperature and is primarily used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is notable for its ability to form carbon-carbon bonds, making it a valuable reagent in the construction of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid typically involves the reaction of 2-methylpyridine with a suitable boron-containing reagent. One common method is the palladium-catalyzed cross-coupling reaction between 2-methylpyridine and a boronic ester or boronic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen), solvent (e.g., tetrahydrofuran), temperature range of 50-100°C.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes for the detection of biomolecules.
Medicine: Investigated for its potential use in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid can be compared with other boronic acids and borinic acids:
Boronic Acids: Compounds like phenylboronic acid and 4-bromophenylboronic acid are similar in their ability to undergo Suzuki–Miyaura coupling. this compound offers unique reactivity due to the presence of the pyridine ring, which can participate in additional interactions.
Borinic Acids: These compounds, such as diphenylborinic acid, have two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids. They are used in different types of reactions, such as regioselective functionalization of diols.
特性
分子式 |
C8H10BNO2 |
|---|---|
分子量 |
162.98 g/mol |
IUPAC名 |
[(E)-2-(2-methylpyridin-4-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO2/c1-7-6-8(3-5-10-7)2-4-9(11)12/h2-6,11-12H,1H3/b4-2+ |
InChIキー |
FAMNZPIBRNRIRC-DUXPYHPUSA-N |
異性体SMILES |
B(/C=C/C1=CC(=NC=C1)C)(O)O |
正規SMILES |
B(C=CC1=CC(=NC=C1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,9,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14116791.png)
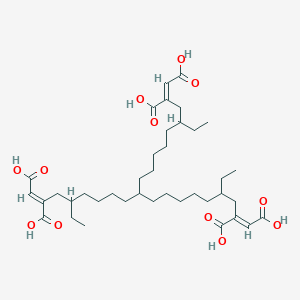
![N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116817.png)
![Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14116821.png)
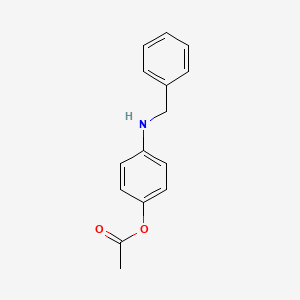
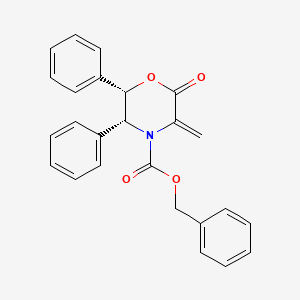
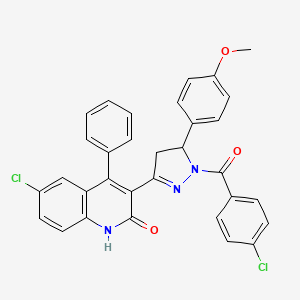
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
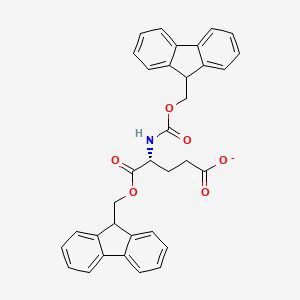
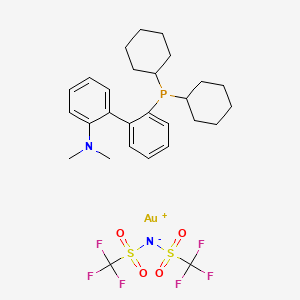

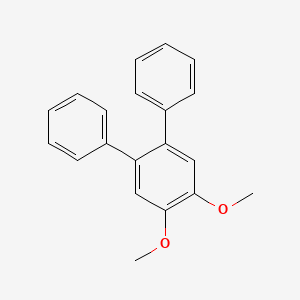
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)

